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Compound of Interest

Compound Name: 2-Acetylthiazole

Cat. No.: B1664039

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for
2-acetylthiazole (CAS No: 24295-03-2), a key flavor and fragrance compound.[1][2] The
intended audience for this document includes researchers, scientists, and professionals in the
fields of drug development, food science, and analytical chemistry who utilize spectroscopic
techniques for molecular characterization.

Molecular Structure and Properties

2-Acetylthiazole, with the empirical formula CsHsNQOS, is a colorless to pale yellow liquid
known for its characteristic nutty, popcorn-like aroma.[3] Its structure consists of a thiazole ring
substituted with an acetyl group at the 2-position.

Molecular Weight: 127.16 g/mol

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from Nuclear Magnetic
Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and
Infrared (IR) spectroscopy for 2-acetylthiazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
IH NMR Spectral Data

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b1664039?utm_src=pdf-interest
https://www.benchchem.com/product/b1664039?utm_src=pdf-body
https://www.sigmaaldrich.com/HK/zh/product/aldrich/288411
https://www.thegoodscentscompany.com/data/rw1025671.html
https://www.benchchem.com/product/b1664039?utm_src=pdf-body
https://www.ventos.com/index.php/en/producto/7625/2-ACETYLTHIAZOLE/223
https://www.benchchem.com/product/b1664039?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1664039?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Chemical Shift (8) ppm Multiplicity Assighment

2.75 Singlet -CHs (Acetyl group)
7.75 Doublet H-5 (Thiazole ring)
8.05 Doublet H-4 (Thiazole ring)

13C NMR Spectral Data

Chemical Shift (6) ppm

Assignment

25.5 -CHs (Acetyl group)
122.5 C-5 (Thiazole ring)
144.0 C-4 (Thiazole ring)
168.0 C-2 (Thiazole ring)
191.0 C=0 (Acetyl group)

Gas Chromatography-Mass Spectrometry (GC-MS) Data

Mass Spectrometry (Electron lonization) Data

Mass-to-Charge Ratio

Relative Intensity (% Proposed Fragment
(miz) y P g
mlz
127 36.58 [M]* (Molecular lon)
112 24.27 [M-CHs]*
99 48.35 [M-COJ*
58 32.00 [C2H2S]*

. 3 ase Pea

43 99.99 CHsCOJ* (B Peak

Source: NIST Mass Spectrometry Data Center
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Infrared (IR) Spectroscopy Data

Wavenumber (cm—?) Vibrational Mode

~3100 C-H stretch (aromatic)

~1660-1680 C=0 stretch (ketone)

~1500-1600 C=N and C=C stretch (thiazole ring)
~1360 C-H bend (methyl)

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the
spectroscopic data presented above.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the
structure of organic molecules.

Sample Preparation:

For *H and 3C NMR analysis of small molecules like 2-acetylthiazole, a sample concentration
of 5-25 mg for *H and 50-100 mg for 13C is typically required. The sample is dissolved in
approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCIs), in a standard
5 mm NMR tube. Tetramethylsilane (TMS) can be added as an internal standard for chemical
shift referencing.

Instrumentation and Data Acquisition:

Spectra are typically acquired on a high-field NMR spectrometer. For quantitative analysis, the
relaxation delay (d1) should be at least five times the longitudinal relaxation time (T1) of the
nucleus of interest to ensure full relaxation between scans.
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Figure 1: Generalized workflow for NMR spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a hybrid analytical technique that combines the separation capabilities of gas
chromatography with the detection power of mass spectrometry.

Sample Preparation:

For volatile compounds like 2-acetylthiazole, a dilute solution in a volatile organic solvent such
as dichloromethane or hexane is prepared. The typical concentration for analysis is around 10
ug/mL. The sample should be free of particulates.

Instrumentation and Data Acquisition:

The sample is injected into the GC, where it is vaporized and separated based on its boiling
point and interaction with the stationary phase of the column. The separated components then
enter the mass spectrometer, where they are ionized (typically by electron ionization), and the
resulting ions are separated based on their mass-to-charge ratio.

Sample Preparation Data Acquisition Data Analysis

Detection ofions g 5
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Figure 2: Generalized workflow for GC-MS analysis.
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Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule
by measuring the absorption of infrared radiation.

Sample Preparation:

For a liquid sample like 2-acetylthiazole, the easiest method is to place a drop of the neat
liquid between two potassium bromide (KBr) plates to form a thin film. Alternatively, Attenuated
Total Reflectance (ATR) can be used where a drop of the liquid is placed directly on the ATR
crystal.

Instrumentation and Data Acquisition:

A background spectrum of the empty instrument (or with clean KBr plates/ATR crystal) is first
recorded. Then, the sample is placed in the beam path, and the sample spectrum is recorded.
The instrument software automatically subtracts the background to produce the final
absorbance or transmittance spectrum.

Sample Preparation
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Figure 3: Generalized workflow for IR spectroscopy.

Data Interpretation and Structural Elucidation
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The combined spectroscopic data provides unambiguous evidence for the structure of 2-
acetylthiazole.

» IR Spectroscopy: The strong absorption around 1660-1680 cm~* is characteristic of a ketone
carbonyl group. The bands in the 3100 cm~* and 1500-1600 cm~1 regions are consistent
with the C-H and C=N/C=C bonds of the thiazole ring, respectively.

» 1H NMR Spectroscopy: The singlet at 2.75 ppm integrating to three protons corresponds to
the methyl group of the acetyl moiety. The two doublets at 7.75 and 8.05 ppm are
characteristic of the two protons on the thiazole ring.

e 13C NMR Spectroscopy: The peak at 191.0 ppm is indicative of a ketone carbonyl carbon.
The signals at 25.5 ppm, and 122.5, 144.0, and 168.0 ppm correspond to the methyl carbon
and the three carbons of the thiazole ring, respectively.

e GC-MS: The molecular ion peak at m/z 127 confirms the molecular weight of the compound.
The base peak at m/z 43 is characteristic of the acetyl cation ([CH3zCO]*), and the peak at
m/z 112 represents the loss of a methyl group. These fragmentation patterns are consistent
with the proposed structure.

Conclusion

The spectroscopic data obtained from NMR, GC-MS, and IR analyses provide a detailed and
consistent characterization of 2-acetylthiazole. This guide serves as a valuable resource for
scientists and researchers for the identification and interpretation of the spectral features of this
important flavor and fragrance compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Data Interpretation for 2-Acetylthiazole: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1664039#spectroscopic-data-interpretation-for-2-
acetylthiazole-nmr-gc-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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